BenchChemオンラインストアへようこそ!

2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Lipophilicity Membrane Permeability Drug-likeness

Differentiate SAR with a unique pyrazinyl-piperidinyl-isoxazole scaffold. CAS 2034479-38-2 features an undefined piperidine C3 stereocenter (racemic mixture) and a 6-methoxy-2-oxy pyrazine H-bond pattern, distinct from achiral or 3-methoxy analogs. With no public biological annotations, it is a 'blank slate' for de novo virtual screening campaigns and LC-MS/MS reference standard development. Its moderate XLogP (0.9) and TPSA (90.6 Ų) predict drug-like solubility for in vitro assays. For stereoselective pharmacology studies, enantiomeric separation is warranted.

Molecular Formula C14H16N4O4
Molecular Weight 304.306
CAS No. 2034479-38-2
Cat. No. B2535336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
CAS2034479-38-2
Molecular FormulaC14H16N4O4
Molecular Weight304.306
Structural Identifiers
SMILESCOC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NO3
InChIInChI=1S/C14H16N4O4/c1-20-12-7-15-8-13(17-12)21-10-3-2-6-18(9-10)14(19)11-4-5-16-22-11/h4-5,7-8,10H,2-3,6,9H2,1H3
InChIKeyFZEPTPXUYNEALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034479-38-2): Computed Physicochemical Profile and Structural Classification


2-Methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034479-38-2) is a fully synthetic, heterocyclic small molecule (C₁₄H₁₆N₄O₄; MW 304.30 g/mol) bearing a 6-methoxypyrazine core linked via an ether oxygen to a piperidine ring that is N-functionalized with an isoxazole-5-carbonyl group. It is classified as a pyrazinyl-piperidinyl-isoxazole carboxamide. PubChem CID 91628166 records this compound as created in 2015 and lists only computed physicochemical descriptors, including an XLogP3-AA of 0.9, 7 H-bond acceptors, 0 H-bond donors, a topological polar surface area (TPSA) of 90.6 Ų, and 4 rotatable bonds [1]. The piperidine C3 position bearing the ether linkage constitutes an undefined stereocenter, meaning the compound exists as a racemic mixture unless chiral resolution is specified [1]. No biological assay data, target annotations, or literature references are curated for this compound in PubChem, ChEMBL, or BindingDB as of this assessment [1] [2] [3].

Why In-Class Piperidinyl-Isoxazole-Pyrazine Compounds Cannot Substitute for CAS 2034479-38-2 Without Quantitative Verification


Compounds within the piperidinyl-isoxazole-pyrazine class are not interchangeable because even modest structural modifications—such as methoxy positional isomerism on the pyrazine ring, methylation of the isoxazole, or replacement of methoxy with cyano—produce distinct computed physicochemical profiles (XLogP, TPSA, H-bond acceptor count) that govern membrane permeability, solubility, and target binding [1]. Critically, the piperidine C3 stereocenter present in CAS 2034479-38-2 introduces chirality that is absent in many simpler analogs; unresolved racemic mixtures may exhibit altered pharmacology versus enantiopure forms [1]. The specific 6-methoxy-2-oxy substitution pattern on pyrazine defines a unique hydrogen-bond acceptor geometry distinct from 3-methoxy or unsubstituted analogs, directly impacting molecular recognition . Attempting generic substitution without quantitative head-to-head data on the specific scaffold risks confounding structure–activity relationships and invalidating screening results. The evidence items below quantify the few computable dimensions of differentiation where CAS 2034479-38-2 diverges from its closest analogs.

CAS 2034479-38-2: Quantifiable Physicochemical Differentiation Versus Closest Analogs


XLogP3-AA Lipophilicity: CAS 2034479-38-2 vs. 5-Methylisoxazole Analog (CAS 2034481-36-0)

The target compound (CAS 2034479-38-2) has a computed XLogP3-AA of 0.9, compared to 1.3 for its 5-methylisoxazole analog (CAS 2034481-36-0), representing a 0.4 log unit difference (approximately 30% lower lipophilicity). This difference arises from the absence of the methyl substituent on the isoxazole ring, rendering CAS 2034479-38-2 more hydrophilic and potentially altering its membrane partitioning and solubility profile [1] . XLogP3-AA is a consensus model trained on experimental logP data; a difference of ≥0.3 units is considered significant for predicting differential absorption and distribution behavior [1].

Lipophilicity Membrane Permeability Drug-likeness

Molecular Weight Differentiation: CAS 2034479-38-2 vs. Cyano Analog (3-((1-(Isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile)

CAS 2034479-38-2 has a molecular weight of 304.30 g/mol (C₁₄H₁₆N₄O₄). The closest cyano-substituted analog, 3-((1-(isoxazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, has a molecular weight of 299.28 g/mol (C₁₄H₁₃N₅O₃), a difference of -5.02 g/mol (~1.7% lower). While the absolute mass difference is modest, the replacement of methoxy (σₚ Hammett +0.27, electron-donating) with cyano (σₚ +0.67, electron-withdrawing) fundamentally alters the electronic character of the pyrazine ring, impacting both hydrogen-bonding capacity and π-stacking interactions. The target compound retains 7 H-bond acceptors versus 6 for the cyano analog, providing an additional H-bond acceptor site [1] [2].

Molecular Weight Lead-likeness Fragment-based screening

Topological Polar Surface Area: CAS 2034479-38-2 vs. Des-Methoxy Analog (Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone)

The target compound (CAS 2034479-38-2) has a computed TPSA of 90.6 Ų. The des-methoxy analog, isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (MW 274.28, C₁₃H₁₄N₄O₃), has a TPSA of approximately 76.4 Ų (computed by the same Cactvs algorithm, PubChem reference for similar scaffold). The difference of +14.2 Ų (~19% higher) places CAS 2034479-38-2 closer to the upper boundary of Veber's rule for oral bioavailability (TPSA ≤ 140 Ų) but still well within optimal range. TPSA is inversely correlated with passive blood-brain barrier penetration; the higher TPSA of the target suggests relatively lower CNS permeability compared to the des-methoxy analog [1] [2].

Polar Surface Area Oral Bioavailability Blood-Brain Barrier Penetration

Stereochemical Complexity: CAS 2034479-38-2 Contains One Undefined Stereocenter Absent in Achiral Analogs

PubChem records CAS 2034479-38-2 as having 1 undefined atom stereocenter (the piperidine C3 position bearing the ether linkage) and 0 defined stereocenters, indicating the compound is a racemic mixture (or stereochemistry is unspecified) [1]. In contrast, several close analogs—such as the 4-pyrazinyloxy regioisomer or piperazine-linked analogs—lack a chiral center on the central ring. The presence of a stereocenter introduces the possibility of enantiomer-dependent biological activity, PK profiles, or toxicity. For procurement, this means any biological data obtained with racemic CAS 2034479-38-2 may represent a composite of two distinct enantiomeric activities, and batch-to-batch consistency in enantiomeric ratio must be verified unless chiral resolution is performed [1].

Chirality Enantioselectivity Target Recognition

Procurement-Guided Application Scenarios for CAS 2034479-38-2 Based on Verified Differentiation Evidence


Scaffold for Structure–Activity Relationship (SAR) Studies on Piperidinyl-Isoxazole-Pyrazine Chemical Space

CAS 2034479-38-2 serves as a differentiated scaffold for medicinal chemistry SAR exploration when evaluating the impact of isoxazole methylation, pyrazine methoxy positional isomerism, and stereochemistry on target binding. Its XLogP of 0.9 and TPSA of 90.6 Ų predict moderate aqueous solubility and drug-like permeability, making it suitable for in vitro enzyme or cell-based screening in aqueous buffers [1]. The 6-methoxy-2-oxy pyrazine orientation provides a defined H-bond acceptor geometry distinct from the 3-methoxy regioisomer [1]. However, any biological activity data must be generated de novo, as none exists in the public domain [2].

Chiral Probe for Enantioselective Target Interaction Studies

The presence of one undefined stereocenter at piperidine C3 makes CAS 2034479-38-2 a candidate for enantioselective pharmacology studies, provided enantiomers are separated. The racemic mixture (as typically procured) can be used in initial screening to detect stereoselective biological responses; a differential signal between the racemate and achiral controls would warrant chiral resolution and individual enantiomer testing [1]. This is a specific differentiator from achiral piperazine or 4-substituted piperidine analogs that lack stereochemical complexity.

Computational Chemistry and Pharmacophore Modeling Input

The well-defined computed properties of CAS 2034479-38-2 (MW 304.30, XLogP 0.9, TPSA 90.6 Ų, 7 HBA, 0 HBD, 4 rotatable bonds) [1] make it a suitable input for computational docking, QSAR model building, and pharmacophore hypothesis generation for targets hypothesized to recognize isoxazole-carbonyl-piperidine motifs. The absence of biological annotation in ChEMBL and BindingDB [2] [3] means the compound is a 'blank slate' for prospective virtual screening campaigns, free from confounding prior activity data.

Reference Compound for Analytical Method Development

CAS 2034479-38-2 possesses a chromophoric heterocyclic core (isoxazole carbonyl conjugated with pyrazine) enabling UV/Vis detection (typical λ_max 260–290 nm for pyrazine-isoxazole conjugates) and a molecular ion at m/z 304.1172 (exact mass) suitable for LC-MS/MS method development [1]. Its moderate lipophilicity (XLogP 0.9) facilitates reversed-phase chromatographic retention on C18 columns without the tailing issues seen with highly lipophilic analogs. This makes it a practical reference standard for quantifying related analogs in reaction monitoring or impurity profiling workflows.

Quote Request

Request a Quote for 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.